molecular formula C15H22N2O3S B1339112 1-Butyl-3-methylimidazolium tosylate CAS No. 410522-18-8

1-Butyl-3-methylimidazolium tosylate

Cat. No. B1339112
M. Wt: 310.4 g/mol
InChI Key: VWFZFKKEKWMXIA-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium tosylate is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These substances have been the subject of extensive research due to their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of materials. While the provided papers do not directly discuss 1-butyl-3-methylimidazolium tosylate, they do provide insights into the behavior of similar 1-butyl-3-methylimidazolium-based ionic liquids, which can be extrapolated to understand the tosylate variant.

Synthesis Analysis

The synthesis of 1-butyl-3-methylimidazolium-based ionic liquids typically involves the combination of an imidazolium cation with various anions. For example, the synthesis of 1-butyl-3-methylimidazolium 3,5-dinitro-1,2,4-triazolate was achieved and showed an unexpectedly low melting point, which is a desirable property for ionic liquids . Similarly, 1-butyl-3-methylimidazolium p-toluenesulfinate was synthesized and used as a nucleophile in reactions to prepare sulfones and β-ketosulfones .

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium-based ionic liquids has been studied using various techniques. X-ray crystallography of 1-butyl-3-methylimidazolium chloride revealed a hydrogen bonding network and a unique corrugated sheets structure of the imidazolium rings . Additionally, rotational isomerism of the 1-butyl-3-methylimidazolium cation has been observed in the ionic liquid state, indicating the presence of different conformations .

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium-based ionic liquids have been used as solvents and catalysts in various chemical reactions. For instance, 1-butyl-3-methylimidazolium hydrogen sulfate was used as a catalyst for the formylation of alcohols . The ionic liquid also played a role in the acid-catalyzed depolymerization of cellulose, enhancing the kinetics of the reaction . Furthermore, the tritylation of cellulose was performed in 1-butyl-3-methylimidazolium chloride, demonstrating the utility of these ionic liquids in cellulose modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butyl-3-methylimidazolium-based ionic liquids are crucial for their applications. The crystal polymorphism observed in 1-butyl-3-methylimidazolium halides suggests that these materials can support ionic liquid formation by inhibiting crystallization . The parametrization of 1-butyl-3-methylimidazolium hexafluorophosphate/nitrate for molecular dynamics simulations has provided insights into properties such as density, self-diffusion, and viscosity, which are consistent with experimental data .

Scientific Research Applications

Decomposition and Green Chemistry

  • BMIM Tosylate, like other ionic liquids, can undergo decomposition. For example, 1-butyl-3-methylimidazolium fluoride hydrate was identified as a decomposition product of a related compound, 1-butyl-3-methylimidazolium hexafluorophosphate. This discovery underlines the importance of treating ionic liquids cautiously, considering their potentially hazardous properties and unknown stability (Swatloski, Holbrey, & Rogers, 2003).

Catalysis and Chemical Reactions

  • BMIM Tosylate has been used as a catalyst in various chemical reactions. For example, it proved effective in the acetylation of substrates like alcohols, phenols, and amines, showing good recyclability and avoiding metal contamination (Liu, Liu, Lu, & Cai, 2008).
  • It also finds application in the polymerization of materials. For instance, its use in the free radical polymerization of styrene and n-butylmethacrylate resulted in high yields and molecular weights, often surpassing those achieved in bulk polymerization (Strehmel, Reynaud, Wetzel, Görnitz, & Laschewsky, 2009).

Thermal Properties and Phase Behavior

  • The heat capacity of BMIM Tosylate was measured over a wide temperature range, revealing information about its phase transitions, thermodynamic functions in crystalline and liquid states, and thermal stability. This research is crucial for understanding its behavior in various applications (Strechan, Paulechka, Kabo, Blokhin, & Kabo, 2007).

Environmental and Sustainable Chemistry

  • Ionic liquids like BMIM Tosylate are considered for their potential in 'green chemistry' due to their unique properties. For instance, BMIM Tosylate was explored as an alternative to classical molecular solvents for nucleophilic substitution reactions, showing significant rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).

Material Science and Engineering

  • BMIM Tosylate has also been investigated in the context of material science. For instance, its use in the extraction of lignin from birch bark was studied, showing its potential in processing natural materials (Strehmel, Strunk, Wetzel, & Strehmel, 2017)

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFZFKKEKWMXIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467401
Record name 1-Butyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium tosylate

CAS RN

410522-18-8
Record name 1-Butyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium tosylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
U Domańska, M Królikowski - The Journal of Chemical Thermodynamics, 2010 - Elsevier
… Phase equilibrium data, including the SLE and LLE for mixtures of 1-butyl-3-methylimidazolium tosylate [BMIM][TOS] ionic liquid and water, or organic solvents have been measured. …
Number of citations: 52 www.sciencedirect.com
AA Strechan, YU Paulechka, AG Kabo… - Journal of Chemical & …, 2007 - ACS Publications
… In this work, we report the results of a thermodynamic study of 1-butyl-3-methylimidazolium tosylate [C 4 mim][Tos]. They include heat capacities and enthalpies of phase transitions in …
Number of citations: 55 pubs.acs.org
U Domańska, M Królikowski - Journal of Chemical & Engineering …, 2010 - ACS Publications
The activity coefficients at infinite dilution, γ 13 ∞ , for hydrocarbon solutes, alcohols, water, thiophene, ethers, and ketones in the ionic liquid 1-butyl-3-methylimidazolium tosylate (p-…
Number of citations: 36 pubs.acs.org
K Schütte, J Barthel, M Endres, M Siebels… - …, 2017 - Wiley Online Library
… ‐3‐methylimidazolium hexafluorophosphate ([BMIm][PF 6 ]), 1‐butyl‐3‐methylimidazolium trifluoromethanesulfonate (triflate) ([BMIm][TfO]), and 1‐butyl‐3‐methylimidazolium tosylate ([…
Y Liu, L Liu, Y Lu, YQ Cai - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
A novel non-metallic salt, 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]) dissolved in the ambient temperature ionic liquid of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][…
Number of citations: 21 link.springer.com
S Zhang, Q Zhou, X Lu, Y Song, X Wang - Physicochemical Properties of …, 2016 - Springer
… 02011-04007: 1-Butyl-3-methylimidazolium tosylate … 1-butyl-3-methylimidazolium tosylate H2O … Activity Coefficient of 1-Butyl-3-methylimidazolium Tosylate Mixtures …
Number of citations: 0 link.springer.com
H Passos, I Khan, F Mutelet, MB Oliveira… - Industrial & …, 2014 - ACS Publications
… 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([C 4 C 1 im][CF 3 SO 3 ]), 1-butyl-3-methylimidazolium thiocyanate ([C 4 C 1 im][SCN]), 1-butyl-3-methylimidazolium tosylate ([C …
Number of citations: 87 pubs.acs.org
L Liu, W Jin, L Xi, Z Dong - Journal of luminescence, 2011 - Elsevier
… However, the J-aggregation of TPPS hardly occurs in the tested concentration range of 1-butyl-3-methylimidazolium-tosylate/1-ethyl-3-methylimidazolium-tosylate (BMIMTS/EMIMTS). …
Number of citations: 9 www.sciencedirect.com
MP Shevelyova, YU Paulechka, GJ Kabo… - Journal of Chemical & …, 2011 - ACS Publications
… tetrafluoroborate ([C 4 MIM][BF 4 ]), and 1-methyl-3-tetradecylimidazolium bis(trifluoromethanesulfonyl)imide ([C 14 MIM][NTf 2 ]) and CHO with 1-butyl-3-methylimidazolium tosylate ([C …
Number of citations: 2 pubs.acs.org
F Guo, Z Fang, XF Tian, YD Long, LQ Jiang - Bioresource technology, 2011 - Elsevier
… It was found that 1-butyl-3-methylimidazolium tosylate ([BMIm][CH 3 SO 3 ]; a Brønsted acidic IL) had the highest catalytic activity with 93% esterification rate for oleic acid at 140 C but …
Number of citations: 156 www.sciencedirect.com

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